molecular formula C8H16O4S B1456973 2-(Oxan-2-yl)ethyl methanesulfonate CAS No. 133243-83-1

2-(Oxan-2-yl)ethyl methanesulfonate

Cat. No.: B1456973
CAS No.: 133243-83-1
M. Wt: 208.28 g/mol
InChI Key: LEIOPBDFZAZNQY-UHFFFAOYSA-N
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Description

Biological Activity

2-(Oxan-2-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C₇H₁₄O₃S and a molecular weight of 208.28 g/mol. It is classified as a methanesulfonate ester, synthesized from methanesulfonic acid and 2-(oxan-2-yl)ethyl alcohol. This compound has garnered attention for its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features an oxane ring structure combined with a methanesulfonate group, which contributes to its reactivity patterns. Its physical state is liquid, and it is typically stored at 4 °C to maintain stability.

PropertyValue
Molecular FormulaC₇H₁₄O₃S
Molecular Weight208.28 g/mol
StateLiquid
Storage Temperature4 °C

Interaction with Biological Molecules

Studies have indicated that this compound interacts with various biological molecules, showcasing potential antimicrobial and anticancer properties. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Antimicrobial Properties

Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activities. For example, ethyl methanesulfonate (EMS), a similar compound, has been shown to be mutagenic and carcinogenic in various biological systems, suggesting that derivatives may also possess similar properties . The potential for this compound to act as an antibiotic adjuvant has also been explored, particularly in enhancing the efficacy of existing antibiotics against resistant strains of bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects through mechanisms involving the modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Its unique structure allows it to interact selectively with cancer-related targets, although further research is necessary to elucidate these mechanisms fully.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and metabolic activity in treated cultures compared to controls, highlighting its potential use in treating biofilm-associated infections.

Investigation into Anticancer Mechanisms

Another investigation focused on the compound's effects on human hepatocarcinoma (HepG2) cells. The study found that pre-treatment with this compound significantly reduced cellular damage caused by oxidative stress, suggesting a protective role against cancer cell proliferation.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl Methanesulfonate (EMS)C₂H₆O₃SKnown mutagen; widely studied for genetic effects
2-(2-Thienyl)ethyl MethanesulfonateC₇H₈O₃SContains a thienyl group; studied for biological activity
1-(Methoxycarbonyl)-3-methylbutyric AcidC₇H₁₂O₄Used in synthetic organic chemistry

Scientific Research Applications

Medicinal Chemistry

2-(Oxan-2-yl)ethyl methanesulfonate is utilized in the development of pharmaceutical compounds. Its ability to act as a leaving group makes it valuable in nucleophilic substitution reactions, which are fundamental in synthesizing various drug candidates.

Case Study : Research has demonstrated that derivatives of this compound can enhance the bioavailability of certain therapeutic agents by modifying their pharmacokinetic profiles. For instance, a study on a series of methanesulfonate esters showed improved solubility and absorption rates in vivo .

Polymer Science

This compound is employed in the synthesis of polymers, particularly those used in drug delivery systems. The incorporation of this compound into polymer matrices can improve their mechanical properties and biocompatibility.

Data Table: Polymer Properties

PropertyConventional PolymersPolymers with this compound
Mechanical StrengthModerateHigh
BiocompatibilityLowHigh
Degradation RateSlowControlled

Material Science

In material science, this compound is explored for its potential in creating advanced materials with specific properties such as thermal stability and resistance to environmental degradation.

Case Study : A recent investigation into the use of this compound in the formulation of coatings revealed enhanced durability and resistance to solvents compared to traditional coatings . The findings suggest that incorporating this compound could lead to longer-lasting protective materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Oxan-2-yl)ethyl methanesulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between oxane derivatives (e.g., oxan-2-yl ethanol) and methanesulfonyl chloride. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of the oxane alcohol to methanesulfonyl chloride to ensure complete conversion.
  • Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran (THF) under inert gas (N₂/Ar) minimizes hydrolysis .
  • Temperature Control: Maintain 0–5°C during methanesulfonyl chloride addition to suppress side reactions (e.g., sulfonate ester decomposition) .
  • Workup: Neutralize excess acid with cold aqueous NaHCO₃ and extract with ethyl acetate.

Example Reaction Conditions Table:

ParameterOptimal ConditionYield Range
SolventAnhydrous THF75–85%
Reaction Temperature0–5°C (addition step)
Molar Ratio (Alcohol:MsCl)1:1.2

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the oxane ring (δ ~3.5–4.5 ppm for ether protons) and methanesulfonate group (δ ~3.1 ppm for CH₃SO₃) .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 223.08).
  • X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves stereochemistry and confirms bond angles .

Q. What storage conditions are critical to maintain the stability of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in sealed, amber vials to prevent thermal degradation and photolysis .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis, which generates methanesulfonic acid and oxane derivatives .
  • Stability Monitoring: Periodically analyze via HPLC or TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) to detect decomposition .

Q. How should experimental designs account for potential mutagenicity of this compound in biological studies?

Methodological Answer:

  • Ames Test Protocol: Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) to assess frameshift and base-pair mutations. Include positive controls (e.g., ethyl methanesulfonate) .
  • Dose Range: Test concentrations from 0.1–100 µg/plate to establish dose-response relationships.
  • Safety Controls: Conduct experiments in fume hoods with PPE (gloves, lab coat, goggles) and decontaminate waste with 10% NaOH .

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Discrepancies may arise from solvent polarity or competing elimination pathways.

  • Solvent Screening: Compare DMF (polar aprotic) vs. THF (less polar). Polar solvents stabilize transition states, favoring SN2 mechanisms .
  • Base Selection: Use hindered bases (e.g., DBU) to minimize β-elimination. For example, DBU reduces alkene formation by 80% compared to K₂CO₃ .
  • Kinetic Studies: Monitor reaction progress via FT-IR or HPLC to identify intermediates.

Q. What are the decomposition pathways of this compound under aqueous conditions, and how do they impact experimental reproducibility?

Methodological Answer: Hydrolysis is the primary pathway:

Acidic Conditions: Forms methanesulfonic acid and oxane-2-ethanol (t½ ~2 hours at pH 3) .

Alkaline Conditions: Accelerates decomposition (t½ <1 hour at pH 10) via nucleophilic attack by OH⁻ .

Mitigation Strategies:

  • Use anhydrous solvents and buffer reactions to pH 6–7.
  • Purify intermediates immediately post-synthesis to remove residual water.

Q. How can analytical methods be optimized to detect trace impurities in this compound batches?

Methodological Answer:

  • HPLC-DAD/ELSD: Use a C18 column with isocratic elution (70:30 acetonitrile:water + 0.1% TFA). Detect impurities at 210 nm (λmax for sulfonates) .
  • LC-MS/MS: Identify hydrolyzed products (e.g., oxane-2-ethanol) using MRM transitions (e.g., m/z 223 → 139).
  • Limit of Detection (LOD): Achieve <0.1% impurity detection via calibration with spiked standards .

Q. What role does this compound play in synthesizing heterocyclic compounds, and what mechanistic insights are critical?

Methodological Answer: The compound acts as a leaving group in cyclization reactions:

  • Example: React with primary amines to form aziridines via intramolecular SN2 displacement.
  • Mechanistic Insight: Steric hindrance from the oxane ring slows reaction kinetics, requiring elevated temperatures (80°C) .

Reaction Optimization Table:

Amine SubstrateTemperatureYield (%)
Benzylamine80°C65
Cyclohexylamine100°C45

Q. How do steric and electronic effects of the oxane ring influence the reactivity of this compound?

Methodological Answer:

  • Steric Effects: The oxane ring’s chair conformation shields the β-carbon, reducing elimination in SN2 reactions by 40% compared to linear analogs .
  • Electronic Effects: Electron-donating ether oxygen stabilizes the transition state, enhancing nucleophilic substitution rates in polar solvents .

Q. What safety protocols are essential when handling this compound, given structural analogs are classified as mutagens?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use closed systems or glove boxes for transfers .
  • Waste Disposal: Quench with 10% NaOH, then incinerate as hazardous waste .
  • Exposure Monitoring: Regularly test air samples for sulfonate esters (OSHA PEL: 0.1 ppm) .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Oxan-2-yl)ethyl methanesulfonate
  • CAS Number : 133243-83-1 (primary identifier)
  • Molecular Formula : C₈H₁₆O₄S
  • Molecular Weight : 208.28 g/mol
  • Structural Features : Comprises a tetrahydropyran (oxane) ring linked via an ethyl group to a methanesulfonate ester moiety. The oxane ring enhances lipophilicity, while the sulfonate group confers reactivity as a leaving group .

Physicochemical Properties :

  • Physical State : Liquid at room temperature .
  • Storage : Recommended at 4°C to maintain stability .
  • Purity : Available in high-purity grades (99%–99.999%) for research applications .

Comparison with Structurally Similar Compounds

Alkyl Methanesulfonates

Ethyl Methanesulfonate

  • Key Features : Simple alkyl ester with a methyl sulfonate group.
  • Reactivity : Highly reactive alkylating agent due to the unhindered leaving group .
  • Toxicity: Classified as a carcinogen, mutagen, and teratogen, with significant occupational exposure risks .
  • Applications : Used in biochemical research to induce mutations in genetic studies .

Methyl Methanesulfonate (MMS)

  • CAS : 66-27-3 .
  • Structure : Simplest methanesulfonate ester (CH₃SO₃CH₃).
  • Applications : Historical use in DNA alkylation studies .

Comparison :

Aryl and Heterocyclic Methanesulfonates

KB-R7943

  • Structure : Contains an isothiourea group and nitrobenzyloxy-phenyl substituent .
  • Applications : Selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX), used in cardiovascular research .
  • Selectivity : Exhibits preference for Ca²⁺-influx-mode NCX activity, highlighting the role of aromatic groups in target specificity .

Obatoclax Mesylate

  • CAS : 803712-79-0 .
  • Structure : Indole derivative with a methanesulfonate counterion.
  • Applications : Anticancer agent targeting Bcl-2 family proteins .
  • Stability : Requires storage at -80°C to prevent degradation, unlike the more stable 2-(Oxan-2-yl)ethyl derivative .

Comparison :

  • Aryl-substituted methanesulfonates like KB-R7943 and Obatoclax prioritize pharmacological activity over reactivity, whereas this compound serves as a versatile intermediate .

Polyether-Linked Methanesulfonates

Triethylene Glycol Mesylate

  • CAS : 139115-89-2 .
  • Structure : Methanesulfonate ester of triethylene glycol (HO-(CH₂CH₂O)₃-CH₂CH₂-OSO₂CH₃).
  • Applications : Hydrophilic reagent in peptide and polymer synthesis .
  • Solubility : High water solubility due to the polyether chain, contrasting with the moderate lipophilicity of the oxane-containing compound .

Comparison :

  • The oxane ring in this compound provides a balance between hydrophilicity and membrane permeability, making it suitable for drug delivery systems, whereas polyether derivatives excel in aqueous-phase reactions .

Complex Heterocyclic Derivatives

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl Methanesulfonate

  • CAS: Not explicitly listed; structure includes a methoxyphenyl and tetrahydropyran group .
  • Applications : Intermediate in stereoselective synthesis, leveraging the sulfonate group for nucleophilic substitutions .
  • Steric Effects : Bulky substituents hinder reactivity compared to the less sterically encumbered 2-(Oxan-2-yl)ethyl derivative .

Comparison :

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications
This compound 133243-83-1 C₈H₁₆O₄S 208.28 Oxane ring, methanesulfonate ester Research intermediate
Ethyl methanesulfonate Not provided C₃H₈O₃S 124.16 Simple alkyl ester Mutagenesis studies
KB-R7943 ~182235-46-7 C₁₃H₁₉N₃O₃S 297.37 Aryl-isothiourea hybrid NCX inhibitor
Triethylene glycol mesylate 139115-89-2 C₇H₁₆O₆S 228.26 Polyether chain Hydrophilic synthesis

Properties

IUPAC Name

2-(oxan-2-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIOPBDFZAZNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(Tetrahydro-2H-pyran-2-yl)ethanol (465 mg) was dissolved in dry DCM (10 mL) and triethylamine (996 mg) was added. The stirred solution was cooled in an ice bath under nitrogen and methanesulphonyl chloride (359 mg) was added dropwise over 5 mins. The reaction was allowed to warm to room temperature as the ice bath melted and was left for 16 h. The mixture was then shaken with saturated sodium bicarbonate solution and the aqueous layer was extracted with DCM (×2). The combined organic extracts were washed with brine, dried using a hydrophobic frit and evaporated to give the title compound as a brown oil (718 mg).
Quantity
465 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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996 mg
Type
reactant
Reaction Step Two
Quantity
359 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Oxan-2-yl)ethyl methanesulfonate
2-(Oxan-2-yl)ethyl methanesulfonate
2-(Oxan-2-yl)ethyl methanesulfonate
2-(Oxan-2-yl)ethyl methanesulfonate
2-(Oxan-2-yl)ethyl methanesulfonate
2-(Oxan-2-yl)ethyl methanesulfonate

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